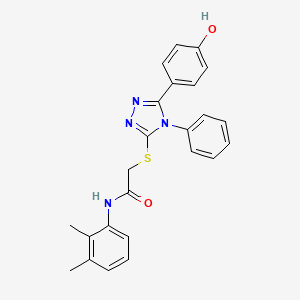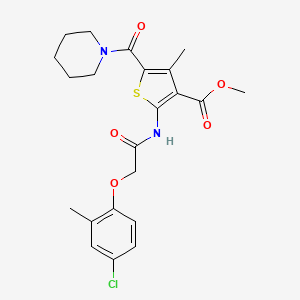
2-(Cyclopropylamino)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)nicotinaldehyde is an organic compound with the molecular formula C9H10N2O It is a derivative of nicotinaldehyde, where a cyclopropylamino group is attached to the nicotinaldehyde structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(Cyclopropylamino)nicotinaldehyd beinhaltet typischerweise die Reaktion von Nicotinaldehyd mit Cyclopropylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Ein übliches Verfahren beinhaltet die Verwendung eines Lösungsmittels wie Ethanol oder Methanol, wobei das Reaktionsgemisch mehrere Stunden bei Raumtemperatur gerührt wird .
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 2-(Cyclopropylamino)nicotinaldehyd fortgeschrittenere Techniken wie die kontinuierliche Fließsynthese beinhalten. Diese Methode ermöglicht die effiziente und skalierbare Produktion der Verbindung, wodurch eine hohe Reinheit und Ausbeute gewährleistet werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-(Cyclopropylamino)nicotinaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride können für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte:
Oxidation: 2-(Cyclopropylamino)nicotinsäure.
Reduktion: 2-(Cyclopropylamino)nicotinylalkohol.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)nicotinaldehyd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antioxidativer Eigenschaften.
Medizin: Die Forschung konzentriert sich auf sein Potenzial als Therapeutikum für verschiedene Krankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(Cyclopropylamino)nicotinaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann mit Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen werden noch untersucht, aber es wird angenommen, dass die Verbindung zelluläre Prozesse wie Signaltransduktion und Genexpression beeinflussen kann .
Ähnliche Verbindungen:
2-(Cyclopropylamino)nicotinsäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle einer Aldehydgruppe.
6-(Cyclopropylamino)nicotinaldehyd: Ähnliche Struktur, aber mit der Cyclopropylaminogruppe an einer anderen Position am Nicotinaldehydring gebunden.
Einzigartigkeit: 2-(Cyclopropylamino)nicotinaldehyd ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)nicotinaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
2-(Cyclopropylamino)nicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-(Cyclopropylamino)nicotinaldehyde: Similar structure but with the cyclopropylamino group attached at a different position on the nicotinaldehyde ring.
Uniqueness: 2-(Cyclopropylamino)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-(cyclopropylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10N2O/c12-6-7-2-1-5-10-9(7)11-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,10,11) |
InChI-Schlüssel |
GDMMTDFSUGDVMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=C(C=CC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B11778636.png)
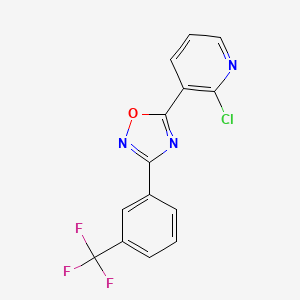
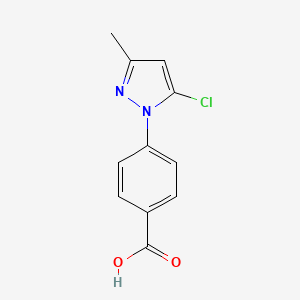
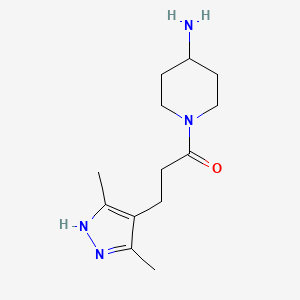
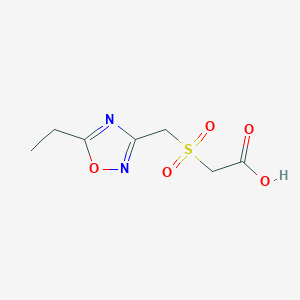
![2-Bromobenzo[d]oxazole-5-carboxylic acid](/img/structure/B11778670.png)
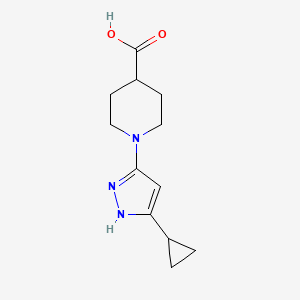
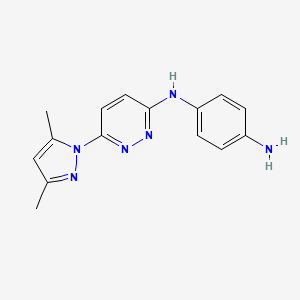


![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11778707.png)

